

# Spectroscopic Analysis of 1-Bromo-4-phenoxybenzene: A Technical Guide

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## Compound of Interest

Compound Name: **1-Bromo-4-phenoxybenzene**

Cat. No.: **B089831**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-4-phenoxybenzene**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data

The empirical formula for **1-Bromo-4-phenoxybenzene** is  $C_{12}H_9BrO$ , with a molecular weight of 249.10 g/mol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the  $^1H$  and  $^{13}C$  NMR data for **1-Bromo-4-phenoxybenzene**.

Table 1:  $^1H$  NMR Spectroscopic Data for **1-Bromo-4-phenoxybenzene** (Solvent:  $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.43	Doublet	2H	Ar-H
7.35	Triplet	2H	Ar-H
7.13	Triplet	1H	Ar-H
6.98	Multiplet	4H	Ar-H

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1-Bromo-4-phenoxybenzene** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
157.9	C-O (phenoxy)
156.4	C-O (bromophenyl)
132.8	Ar-C
129.9	Ar-C
124.2	Ar-C
120.3	Ar-C
119.3	Ar-C
116.6	C-Br

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Bromo-4-phenoxybenzene** exhibits several characteristic absorption bands.[\[1\]](#)

Table 3: FT-IR Spectroscopic Data for **1-Bromo-4-phenoxybenzene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1600-1585	Strong	Aromatic C=C in-ring stretch
1500-1400	Strong	Aromatic C=C in-ring stretch
1240	Strong	Aryl-O-Aryl asymmetric C-O stretch
900-675	Strong	C-H out-of-plane ("oop") bending
~830	Strong	para-disubstituted benzene C-H oop
~500	Medium-Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **1-Bromo-4-phenoxybenzene** shows a distinct molecular ion peak and several major fragments.[\[2\]](#)

Table 4: Mass Spectrometry Data for **1-Bromo-4-phenoxybenzene** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
248/250	~100	[M] <sup>+</sup> / [M+2] <sup>+</sup> (Molecular ion peak, bromine isotopes)
169	~30	[M - Br] <sup>+</sup>
141	~40	[C <sub>6</sub> H <sub>5</sub> O-C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup> - CO
77	~80	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
51	~50	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

## NMR Spectroscopy

Solution-State  $^1\text{H}$  and  $^{13}\text{C}$  NMR of Aromatic Compounds

- Sample Preparation: Weigh 5-25 mg of **1-Bromo-4-phenoxybenzene** for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.[3] Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[3]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: The data presented were acquired on a standard NMR spectrometer.
- Data Acquisition: The sample is placed in the spectrometer's magnet. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is used during  $^{13}\text{C}$  NMR acquisition to simplify the spectrum.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

## Infrared (IR) Spectroscopy

Thin Solid Film Method

- Sample Preparation: Dissolve approximately 50 mg of **1-Bromo-4-phenoxybenzene** in a few drops of a volatile solvent like methylene chloride.[4]
- Film Deposition: Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[4]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.

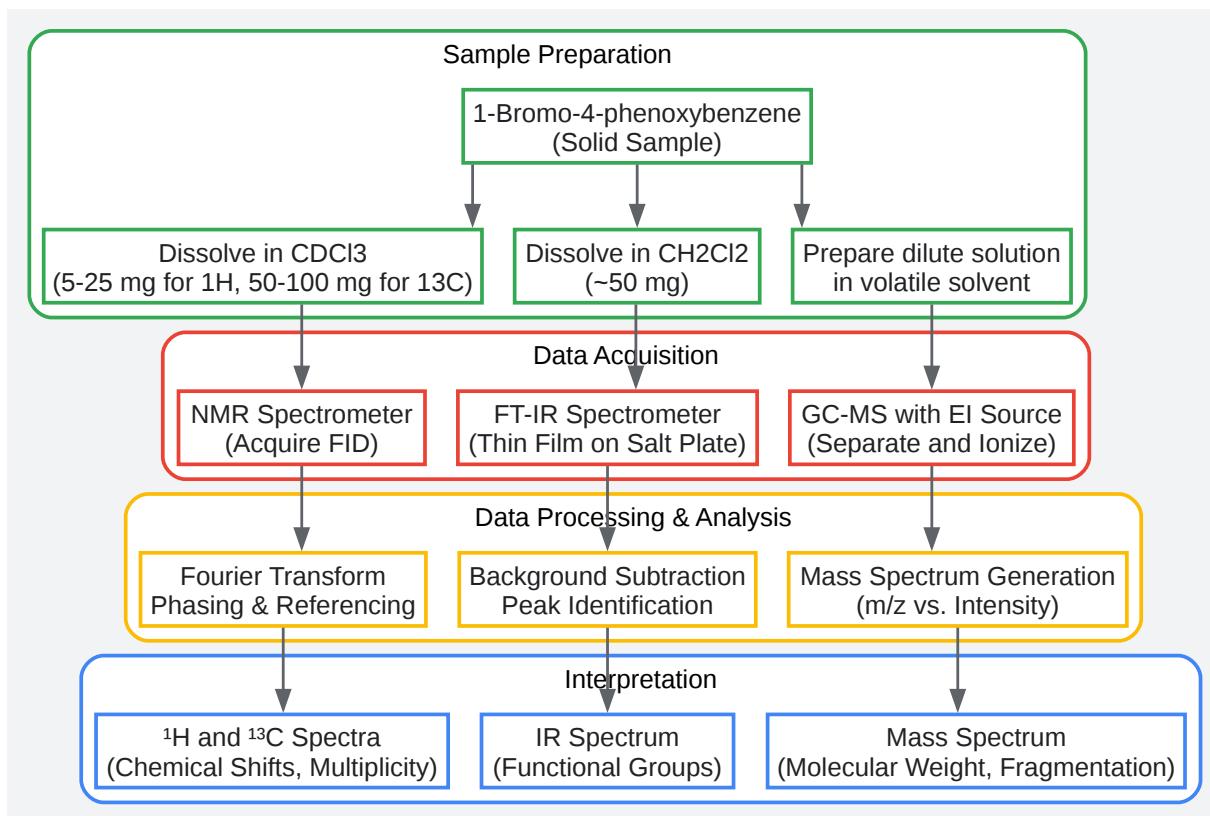
- Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber. The characteristic absorption bands are then identified and assigned to specific functional groups and vibrational modes within the molecule.

## Mass Spectrometry

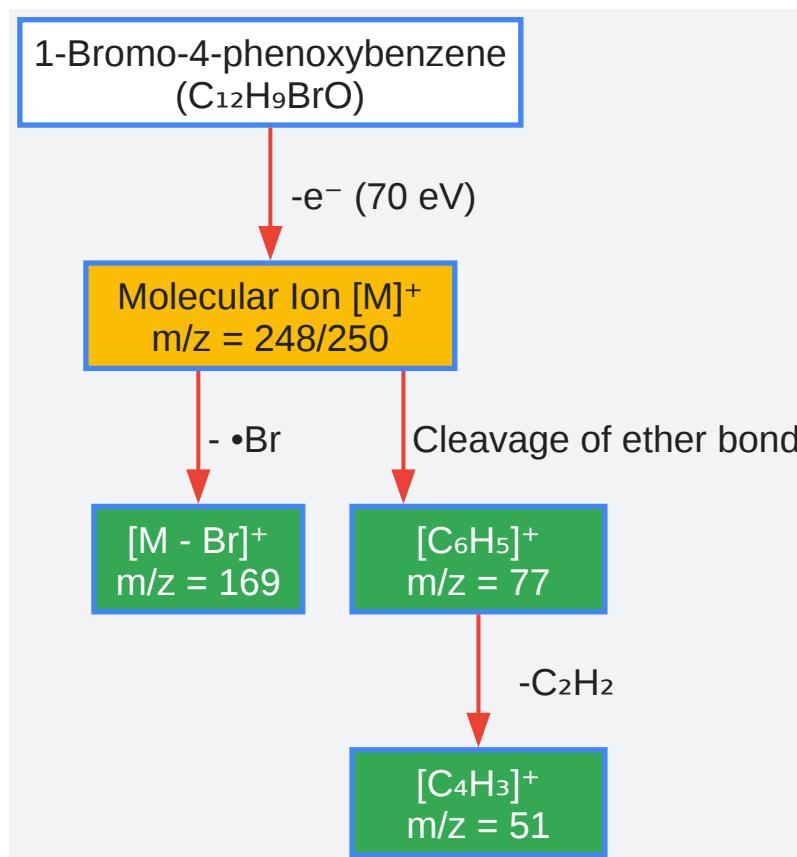
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- Sample Preparation: Prepare a dilute solution of **1-Bromo-4-phenoxybenzene** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Gas Chromatography: Inject a small volume of the sample solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).<sup>[5][6][7]</sup> This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[M]^+$ ).
- Fragmentation: The excess energy from the electron impact often causes the molecular ion to fragment into smaller, characteristic charged species.<sup>[5][6][7]</sup>
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum, which is a plot of relative intensity versus m/z.<sup>[5]</sup>

## Visualizations

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Caption: Workflow for the spectroscopic analysis of **1-Bromo-4-phenoxybenzene**.

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Caption: Mass spectrometry fragmentation of **1-Bromo-4-phenoxybenzene**.

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